molecular formula C10H11NaO3 B14858427 Sodium 3-(3-methoxyphenyl)propanoate

Sodium 3-(3-methoxyphenyl)propanoate

Cat. No.: B14858427
M. Wt: 202.18 g/mol
InChI Key: GULWYQAFDMRXEB-UHFFFAOYSA-M
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Description

Sodium 3-(3-methoxyphenyl)propanoate is a carboxylate salt derived from 3-(3-methoxyphenyl)propanoic acid (IUPAC: 3-(3-methoxyphenyl)propanoic acid; CAS: 10516-71-9) . Its structure features a propanoic acid backbone substituted with a 3-methoxyphenyl group at the β-position, neutralized as a sodium salt. Its sodium salt form enhances aqueous solubility, making it suitable for reactions in polar solvents.

Properties

Molecular Formula

C10H11NaO3

Molecular Weight

202.18 g/mol

IUPAC Name

sodium;3-(3-methoxyphenyl)propanoate

InChI

InChI=1S/C10H12O3.Na/c1-13-9-4-2-3-8(7-9)5-6-10(11)12;/h2-4,7H,5-6H2,1H3,(H,11,12);/q;+1/p-1

InChI Key

GULWYQAFDMRXEB-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 3-(3-methoxyphenyl)propanoate can be synthesized through the reaction of 3-(3-methoxyphenyl)propanoic acid with sodium hydroxide. The reaction typically involves dissolving the acid in a suitable solvent, such as water or ethanol, and then adding sodium hydroxide to form the sodium salt. The reaction is usually carried out at room temperature and can be represented by the following equation:

C10H12O3+NaOHC10H11NaO3+H2O\text{C10H12O3} + \text{NaOH} \rightarrow \text{C10H11NaO3} + \text{H2O} C10H12O3+NaOH→C10H11NaO3+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters, such as temperature, pH, and concentration, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(3-methoxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups, such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

    Oxidation: 3-(3-methoxyphenyl)propanoic acid or 3-(3-methoxyphenyl)propanone.

    Reduction: 3-(3-methoxyphenyl)propanol or 3-(3-methoxyphenyl)propane.

    Substitution: 3-(3-halophenyl)propanoate derivatives.

Mechanism of Action

The mechanism of action of sodium 3-(3-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate certain receptors, such as GPR41, which play a role in lipid metabolism and anti-obesity effects . The compound’s methoxy group and phenylpropanoate backbone are crucial for its binding affinity and biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues, their substituents, forms, and properties:

Compound Name Substituent/Backbone Form Key Properties/Activities Applications References
Sodium 3-(3-methoxyphenyl)propanoate 3-methoxyphenyl, propanoate Sodium salt High aqueous solubility; catalytic ligand potential Catalysis, organic synthesis
3-(3-Hydroxyphenyl)propanoic acid 3-hydroxyphenyl, propanoic acid Acid Soluble in ethanol/DMSO (1–2 mg/mL); anti-resorptive, anti-amyloid aggregation Nutraceuticals, pharmaceuticals
Butyl 3-(4-methoxyphenyl)propanoate 4-methoxyphenyl, propanoate Ester Lipophilic; no antimicrobial activity Antioxidant candidates
Ethyl 3-[2-(4-chlorophenyl)-4-oxothiazolidin-3-yl]propanoate 4-chlorophenyl-thiazolidinone Ester Synthetic yield: 82%; intermediate for heterocycles Medicinal chemistry
Ethyl 3-(4-(2-hydroxy-3-methoxyphenyl)pyridin-3-yl)propanoate Pyridine-methoxyphenyl hybrid Ester Optimized synthesis (70% yield) Toll-like receptor 4 antagonists
Key Structural Differences:
  • Substituent Position: The 3-methoxy group in the target compound contrasts with para-substituted analogues (e.g., butyl 3-(4-methoxyphenyl)propanoate), which show reduced bioactivity .
  • Backbone Modifications: Hybrid structures, such as thiazolidinone- or pyridine-containing esters (Evidences 2, 3), introduce heterocyclic moieties that alter electronic properties and binding affinities.
  • Ionization State : The sodium salt form enhances water solubility compared to the free acid or ester forms, critical for catalytic applications .

Functional Comparisons

Catalytic Potential
  • This compound shares structural similarities with phosphine- and nitrogen-ligated sodium carboxylates (e.g., L1–L5 in ), which are effective cobalt ligands in alkene hydrosilylation. While the target compound lacks phosphine groups, its methoxy substituent may donate electron density to metal centers, enhancing catalytic activity .

Research Findings and Data

Solubility and Stability

Property This compound 3-(3-Hydroxyphenyl)propanoic Acid Butyl 3-(4-methoxyphenyl)propanoate
Aqueous Solubility High (inferred from salt form) 1 mg/mL in PBS Insoluble
Organic Solubility Moderate (ethanol/DMSO) 2 mg/mL in ethanol Soluble in lipids
Stability Stable at room temperature ≥4 years at -20°C Not reported

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